molecular formula C9H14O3 B2526642 1-(Methoxymethyl)cyclohex-3-ene-1-carboxylic acid CAS No. 1934407-34-7

1-(Methoxymethyl)cyclohex-3-ene-1-carboxylic acid

Cat. No.: B2526642
CAS No.: 1934407-34-7
M. Wt: 170.208
InChI Key: PSOANQZOUIMUAK-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)cyclohex-3-ene-1-carboxylic acid is an organic compound with the molecular formula C9H14O3 It is a derivative of cyclohexene, featuring a methoxymethyl group and a carboxylic acid functional group

Mechanism of Action

Pharmacokinetics

Like other carboxylic acids, it is expected to be well-absorbed in the gastrointestinal tract, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-(Methoxymethyl)cyclohex-3-ene-1-carboxylic acid. For instance, the compound’s stability could be affected by exposure to light or high temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Methoxymethyl)cyclohex-3-ene-1-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 1-(methoxymethyl)cyclohex-3-ene-1-methanol using oxidizing agents such as potassium permanganate (KMnO4) under acidic conditions. The reaction typically proceeds at room temperature, and the product is isolated through standard purification techniques such as recrystallization .

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(Methoxymethyl)cyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form cyclohex-3-ene-1,1-dicarboxylic acid using strong oxidizing agents.

    Reduction: Reduction of the carboxylic acid group can yield 1-(methoxymethyl)cyclohex-3-ene-1-methanol.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) for nucleophilic substitution reactions.

Major Products

    Oxidation: Cyclohex-3-ene-1,1-dicarboxylic acid.

    Reduction: 1-(Methoxymethyl)cyclohex-3-ene-1-methanol.

    Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Methoxymethyl)cyclohex-3-ene-1-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-3-ene-1-carboxylic acid: Lacks the methoxymethyl group, resulting in different chemical properties and reactivity.

    1-(Hydroxymethyl)cyclohex-3-ene-1-carboxylic acid:

    Methyl cyclohex-3-ene-1-carboxylate: An ester derivative with different physical and chemical properties compared to the carboxylic acid.

Uniqueness

1-(Methoxymethyl)cyclohex-3-ene-1-carboxylic acid is unique due to the presence of both a methoxymethyl group and a carboxylic acid group. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development .

Properties

IUPAC Name

1-(methoxymethyl)cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-12-7-9(8(10)11)5-3-2-4-6-9/h2-3H,4-7H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOANQZOUIMUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCC=CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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